molecular formula C10H12 B7800370 Dicyclopentadiene CAS No. 25038-78-2

Dicyclopentadiene

Cat. No.: B7800370
CAS No.: 25038-78-2
M. Wt: 132.20 g/mol
InChI Key: HECLRDQVFMWTQS-UHFFFAOYSA-N
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Description

Dicyclopentadiene is a chemical compound with the formula C₁₀H₁₂. At room temperature, it appears as a white, brittle wax, although lower purity samples can be straw-colored liquids. It has a characteristic odor reminiscent of camphor. This compound is primarily produced as a by-product during the steam cracking of naphtha and gas oils to produce ethylene. It is widely used in the production of resins, particularly unsaturated polyester resins, as well as in inks, adhesives, and paints .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopentadiene is obtained through the dimerization of cyclopentadiene. This process involves heating crude C₅ streams, which leads to the production of a mixture of C₅ hydrocarbons, including cyclopentadiene. The cyclopentadiene monomer can then spontaneously dimerize to form this compound .

Industrial Production Methods: The industrial production of this compound typically involves the thermal cracking of petroleum fractions. The process is designed to produce either 80% or 93-95% this compound in campaigns. The this compound raw materials are prepared by a unique distillation process that allows for the production of a wide spectrum of this compound quality by adjusting the content of another norbornene dimer, methyl this compound .

Chemical Reactions Analysis

Types of Reactions: Dicyclopentadiene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogenation is typically carried out using catalysts such as palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products:

Scientific Research Applications

Dicyclopentadiene has a wide range of scientific research applications, including:

Mechanism of Action

Dicyclopentadiene exerts its effects through various mechanisms, depending on the specific reaction or application. For example, in the hydrogenation process, this compound undergoes a catalytic reaction where hydrogen molecules are added to the double bonds in the presence of a catalyst such as palladium or nickel. This results in the formation of dihydrothis compound or tetrahydrothis compound . The molecular targets and pathways involved in these reactions include the double bonds in the this compound molecule, which are the sites of hydrogen addition.

Comparison with Similar Compounds

Dicyclopentadiene can be compared with other similar compounds such as cyclopentadiene and its derivatives. Some key points of comparison include:

    Cyclopentadiene: Unlike this compound, cyclopentadiene is a monomer and is more reactive due to the presence of a single double bond.

    Methyl this compound: This compound is a derivative of this compound and is used in the production of unsaturated polyester resins.

Properties

IUPAC Name

tricyclo[5.2.1.02,6]deca-3,8-diene
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InChI

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2
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InChI Key

HECLRDQVFMWTQS-UHFFFAOYSA-N
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Canonical SMILES

C1C=CC2C1C3CC2C=C3
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Molecular Formula

C10H12
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Related CAS

25038-78-2
Record name Dicyclopentadiene homopolymer
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DSSTOX Substance ID

DTXSID5025023
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Molecular Weight

132.20 g/mol
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Physical Description

Dicyclopentadiene appears as a liquid with an acrid odor. Flash point 90 °F. The vapors are irritating to the eyes and respiratory system. Subject to polymerization if subjected to heat for prolonged periods or if contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Density 8.2 lb / gal. Used in paints, varnishes, as an intermediate in insecticides, as a flame retardant in plastics., Liquid; NKRA, Colorless, crystalline solid with a disagreeable, camphor-like odor; Note: A liquid above 90 degrees F; [NIOSH], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., A liquid with an acrid odor., Colorless, crystalline solid with a disagreeable, camphor-like odor. [Note: A liquid above 90 °F.]
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Boiling Point

342 °F at 760 mmHg (NTP, 1992), 172 °C, 342 °F
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Flash Point

90 °F (NTP, 1992), 32 °C, 24 °C (75 °F), 90 °F (32 °C) (Open cup), 32 °C o.c., 90 °F (open cup), (oc) 90 °F
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Solubility

Insoluble (NTP, 1992), In water, 0.020 g/L at 25 °C, Very soluble in ethyl ether, ethanol, Readily sol in acetone, dichloromethane, ethyl acetate, n-hexane, and toluene., Solubility in water, g/100ml at 25 °C: 0.002, 0.02%
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Density

0.978 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9302 g/cu cm at 35 °C, Bulk density = 8.2 lb/gal at 60 °F, Liquid density: 0.978 at 20 °C, 0.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.98, 0.98 (Liquid at 95 °F)
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Vapor Density

4.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.55 (Air = 1), Relative vapor density (air = 1): 4.6-4.7, 4.55
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Vapor Pressure

10 mmHg at 117.7 °F (NTP, 1992), 2.3 [mmHg], Vapor pressure: 1.40 mm Hg at 20 °C, 2.30 mm Hg at 25 °C /Extrapolated from a measured range of 33 °C and higher/, Vapor pressure, Pa at 20 °C: 180, 1.4 mmHg
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Color/Form

Colorless crystalline solid [Note: A liquid above 90 degrees F]

CAS No.

77-73-6, 25038-78-2, 1755-01-7
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Record name 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, homopolymer
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Record name DICYCLOPENTADIENE
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Record name 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-
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Record name Dicyclopentadiene
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Record name (3aα,4α,7α,7aα)-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene
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Record name DICYCLOPENTADIENE
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Record name 4,7-Methanoindene, 3a,4,7,7a-tetrahydro-
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Melting Point

92.5 °F (NTP, 1992), 32.9 °C, 32-34 °C, 92.5 °F, 90 °F
Record name DICYCLOPENTADIENE
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Record name DICYCLOPENTADIENE
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Record name DICYCLOPENTADIENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name DICYCLOPENTADIENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/642
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dicyclopentadiene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0204.html
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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